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molecular formula C6H8FN3O B8516693 [1-(2-fluoroethyl)-1H-pyrazol-5-yl]formamide

[1-(2-fluoroethyl)-1H-pyrazol-5-yl]formamide

Cat. No. B8516693
M. Wt: 157.15 g/mol
InChI Key: VYVWVHPJMWPMBD-UHFFFAOYSA-N
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Patent
US07129232B2

Procedure details

To a solution of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]formamide (15.7 g) in methanol (78 ml) was added concentrated hydrochloric acid (21 ml) at room temperature. The reaction mixture was stirred for 3.5 hours and evaporated in vacuo. The residue was dissolved in ethyl acetate and washed with aqueous sodium hydrogen carbonate solution. The organic layer was dried over magnesium sulfate and concentrated in vacuo to give 1-(2-fluoroethyl)-1H-pyrazol-5-amine (12 g).
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][N:4]1[C:8]([NH:9]C=O)=[CH:7][CH:6]=[N:5]1.Cl>CO>[F:1][CH2:2][CH2:3][N:4]1[C:8]([NH2:9])=[CH:7][CH:6]=[N:5]1

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
FCCN1N=CC=C1NC=O
Name
Quantity
21 mL
Type
reactant
Smiles
Cl
Name
Quantity
78 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FCCN1N=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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